

# physical and chemical properties of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene

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## Compound of Interest

Compound Name: 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene

Cat. No.: B1313637

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## An In-depth Technical Guide to 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene**, a key silyl enol ether in modern organic synthesis.

## Core Properties and Identifiers

**1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene**, with the CAS Number 31469-16-6, is a specialized organic compound classified as a silyl enol ether, or more specifically, a ketene silyl acetal.<sup>[1][2]</sup> These compounds are versatile intermediates in organic synthesis, valued for their role as potent nucleophiles in carbon-carbon bond-forming reactions.<sup>[3]</sup>

Identifier	Value
IUPAC Name	--INVALID-LINK--silane[2]
CAS Number	31469-16-6[2][4][5]
Molecular Formula	C <sub>9</sub> H <sub>20</sub> O <sub>2</sub> Si[2][4][5]
Molecular Weight	188.34 g/mol [2][5]
SMILES	CCOC(=C(C)C)O--INVALID-LINK--(C)C[2][5]
InChI	InChI=1S/C9H20O2Si/c1-7-10-9(8(2)3)11-12(4,5)6/h7H2,1-6H3[2]

## Physical and Chemical Data

The following table summarizes the key physical and chemical properties of the title compound. While specific experimental values for this exact ether are not widely published, data for analogous silyl enol ethers and related structures provide valuable context. For instance, the closely related 2-methyl-1-(trimethylsiloxy)-1-propene has a boiling point of 114-116 °C and a density of 0.785 g/mL at 25 °C.

Property	Value	Notes
Appearance	Clear, colorless to pale yellow liquid.	Based on analogous compounds like 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene.[6]
Topological Polar Surface Area	18.5 Å <sup>2</sup> [2]	A measure of the surface area occupied by polar atoms.
Rotatable Bond Count	4[2][5]	Indicates molecular flexibility.
Hydrogen Bond Acceptor Count	2[2][5]	The oxygen atoms can act as hydrogen bond acceptors.
Purity	Typically ≥97%	As supplied by commercial vendors.[5]
Storage	Store at 4°C, sealed, away from moisture.[5]	Silyl enol ethers are sensitive to hydrolysis.[1][7]

## Reactivity and Applications

Silyl enol ethers are stable, isolable, and mild nucleophiles that are crucial for forming new carbon-carbon bonds.[1][8] Their reactivity is typically unlocked by the presence of a Lewis acid, which activates an electrophile (like an aldehyde or ketone) for nucleophilic attack by the silyl enol ether.[1][9]

### Key Reactions:

- **Mukaiyama Aldol Addition:** This is the cornerstone application of silyl enol ethers.[9] The reaction involves the Lewis acid-mediated addition to carbonyl compounds, forming a β-hydroxy ketone or ester.[10] This reaction is highly valued in drug development and natural product synthesis because it avoids the harsh basic conditions of traditional aldol reactions and allows for controlled, crossed-aldol additions.[9][10] For example, **1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene** reacts with 3-phenyl-propionaldehyde in hexane at 0 °C to produce ethyl 3-hydroxy-2,2-dimethyl-5-phenyl-pentanoate.[2]

- Michael Reactions: These compounds can participate in conjugate additions to  $\alpha,\beta$ -unsaturated carbonyl compounds.[\[1\]](#)
- Alkylation: They can be alkylated using electrophiles that form stable carbocations, such as tertiary or benzylic halides, in the presence of a Lewis acid like  $\text{TiCl}_4$ .[\[1\]](#)
- Hydrolysis: Contact with water leads to hydrolysis, which cleaves the silyl group and regenerates the parent carbonyl compound (in this case, an ester) and a siloxane.[\[1\]](#)

The versatility and controlled reactivity of silyl enol ethers make them indispensable in pharmaceutical research, where complex molecular architectures are often required.[\[3\]](#)

## Experimental Protocols

### A. General Synthesis of a Silyl Enol Ether (Illustrative Protocol)

The synthesis of silyl enol ethers is typically achieved by trapping an enolate with a trialkylsilyl halide. The following is a general procedure that can be adapted for the specific synthesis of **1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene** from ethyl isobutyrate.

Materials:

- Diisopropylamine
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Ethyl isobutyrate
- Chlorotrimethylsilane (TMSCl)

Procedure:

- LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to  $-78\text{ }^{\circ}\text{C}$  using a dry ice/acetone bath.

- Add n-butyllithium dropwise to the stirred solution. Allow the mixture to warm to 0 °C for 15 minutes to ensure the complete formation of lithium diisopropylamide (LDA).
- Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add the starting ester (ethyl isobutyrate) dropwise to the solution. Stir for 30-60 minutes to allow for complete deprotonation and enolate formation.
- Silyl Trapping: Add chlorotrimethylsilane (TMSCl) to the enolate solution at -78 °C. The TMSCl "traps" the enolate as it forms, yielding the silyl enol ether.
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or pentane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: The crude product is typically purified by distillation under reduced pressure to yield the pure silyl enol ether.

#### B. Mukaiyama Aldol Addition (General Protocol)

##### Materials:

- Aldehyde or ketone (electrophile)
- **1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene** (nucleophile)
- Anhydrous dichloromethane (DCM)
- Lewis acid (e.g., Titanium tetrachloride,  $\text{TiCl}_4$ )

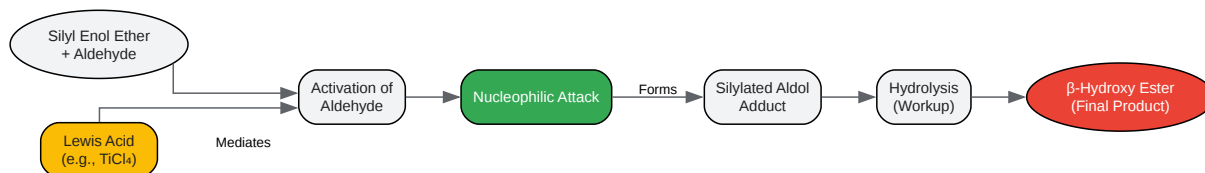
##### Procedure:

- In a flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone in anhydrous DCM and cool the solution to -78 °C.

- Add the Lewis acid (e.g., a 1M solution of  $\text{TiCl}_4$  in DCM) dropwise to the stirred solution.
- Slowly add the silyl enol ether, **1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene**, to the reaction mixture.
- Stir the reaction at  $-78\text{ }^\circ\text{C}$  for the prescribed time (typically 1-4 hours), monitoring progress by thin-layer chromatography (TLC).
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the layers and extract the aqueous phase with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purification: The resulting crude  $\beta$ -trimethylsiloxy ester is typically purified via flash column chromatography. The silyl ether can then be cleaved using acid or fluoride ions to yield the final  $\beta$ -hydroxy ester product.

## Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involving **1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene**.



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